9-Octadecene, 1,1-dimethoxy-, (9Z)-
Description
9-Octadecene, 1,1-dimethoxy-, (9Z)- (CAS: 15677-71-1) is a long-chain unsaturated acetal with the molecular formula C₂₀H₄₀O₂ and a molecular weight of 312.53 g/mol . Its IUPAC name reflects the (Z)-configuration of the double bond at the 9th carbon and the presence of two methoxy groups at the 1st carbon. Commonly referred to as Olealdehyde dimethyl acetal, this compound is characterized by its stability compared to aldehydes due to the acetal functional group, which resists hydrolysis under neutral conditions .
The compound has been identified in microbial and fermentation studies, such as in coffee bean fermentation processes, where it contributes to aroma and flavor profiles . Its structural features, including the 18-carbon chain and electron-rich methoxy groups, influence its physical properties (e.g., solubility in organic solvents) and reactivity.
Properties
IUPAC Name |
1,1-dimethoxyoctadec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h11-12,20H,4-10,13-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNMCUYSZJIEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336477 | |
| Record name | 9-Octadecene, 1,1-dimethoxy-, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15677-71-1 | |
| Record name | 9-Octadecene, 1,1-dimethoxy-, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
9-Octadecene, 1,1-dimethoxy-, (9Z)-, also known as dimethyl octadecenoate, is a chemical compound with the molecular formula and a molecular weight of approximately 312.53 g/mol. This compound is part of the class of dimethyl acetals and has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 9-Octadecene, 1,1-dimethoxy-, (9Z)-
- CAS Number : 15677-71-1
- Molecular Formula :
- Molecular Weight : 312.53 g/mol
- Structure : The compound features a long hydrocarbon chain with two methoxy groups attached to the terminal carbon.
The biological activity of 9-Octadecene, 1,1-dimethoxy-, (9Z)- is primarily attributed to its interactions with cellular components and its role as a signaling molecule. It has been observed to influence several biochemical pathways:
- Cell Membrane Interaction : The compound may integrate into cellular membranes due to its hydrophobic nature, affecting membrane fluidity and permeability.
- Oxidative Stress Response : It has been implicated in modulating oxidative stress responses in cells, potentially through the regulation of antioxidant enzymes.
- Signal Transduction : There is evidence suggesting that this compound can act on signaling pathways related to inflammation and cell survival.
Antioxidant Activity
Research indicates that 9-Octadecene, 1,1-dimethoxy-, (9Z)- exhibits antioxidant properties. It may help in reducing oxidative damage in cells by scavenging free radicals and enhancing the activity of endogenous antioxidants.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit pro-inflammatory cytokine production in various cell types. This suggests a potential role in managing inflammatory conditions.
Antimicrobial Properties
Preliminary studies indicated that 9-Octadecene, 1,1-dimethoxy-, (9Z)- possesses antimicrobial activity against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic processes.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| Schaefer et al. (1995) | Identified increased levels of dimethyl acetals in patients with retinitis pigmentosa, indicating a potential biomarker role for compounds like DMA 18:1. |
| Hadaruga et al. (2006) | Explored the thermal stability and reactivity of similar compounds in food chemistry applications, providing insights into their chemical behavior under varying conditions. |
| NIST Chemistry WebBook | Compiled data on the physical properties and spectral data relevant for understanding the behavior of this compound in biological systems. |
Pharmacokinetics
The pharmacokinetic profile of 9-Octadecene, 1,1-dimethoxy-, (9Z)- remains largely unexplored; however, it is essential to consider its absorption, distribution, metabolism, and excretion (ADME) characteristics when evaluating its potential therapeutic applications.
Comparison with Similar Compounds
9(Z)-Octadecenamide
- Molecular Formula: C₁₈H₃₅NO
- Molecular Weight : ~281.48 g/mol
- Key Features: This amide derivative replaces the acetal group with a carboxamide (-CONH₂). Synthesized via reaction of 9(Z)-octadecenoic acid with ammonia and oxalyl chloride, it exhibits antioxidant properties, as demonstrated in free radical scavenging assays (e.g., DPPH) .
- Applications: Potential use in food preservation and pharmaceuticals due to its antioxidant activity .
- Comparison : Unlike the acetal, the amide’s polar carboxamide group enhances hydrogen bonding, increasing solubility in polar solvents. However, it lacks the acetal’s hydrolytic stability, making it more reactive in acidic/basic conditions.
9-Octadecenoic acid(9Z)-, isooctyl ester
- Molecular Formula : C₂₆H₅₀O₂
- Molecular Weight : ~394.68 g/mol (CAS: 26761-50-2) .
- Key Features : An ester derivative with an isooctyl alcohol moiety. The ester group confers lipophilicity, making it suitable for lubricants or plasticizers.
- Applications : Used in industrial formulations requiring high thermal stability .
- Comparison : The ester’s larger alkyl chain (isooctyl) increases molecular weight and reduces volatility compared to the acetal. Its reactivity centers on ester hydrolysis, whereas the acetal’s stability is tied to its ether linkages.
Di-(9Z)-octadec-9-en-1-yl hydrogen phosphate
- Molecular Formula : C₃₆H₆₉O₄P
- Molecular Weight: ~604.90 g/mol (CAS: Not specified) .
- Key Features : A phosphate ester with two unsaturated C18 chains. The phosphate group introduces acidity and surfactant-like behavior.
- Applications: Potential use in lipid bilayers or as an emulsifier in cosmetics .
- Comparison: The phosphate group drastically alters solubility (water-soluble at neutral pH) and reactivity, enabling interactions with metal ions or biomolecules—a contrast to the acetal’s non-ionic nature.
Data Table: Key Properties of Compared Compounds
Research Findings and Functional Insights
- Stability and Reactivity : The acetal group in 9-Octadecene, 1,1-dimethoxy-, (9Z)- provides superior hydrolytic stability compared to esters or amides, which undergo hydrolysis under acidic/basic conditions . This makes the acetal preferable in applications requiring prolonged shelf-life.
- Biological Roles : In coffee fermentation, the acetal’s volatility and aroma contribute to flavor, whereas related esters and amides are less prominent in such contexts .
Preparation Methods
Olefin Metathesis Approach
Olefin metathesis has emerged as a pivotal method for constructing the (9Z)-configured double bond in 9-octadecene derivatives. This technique employs ruthenium-based catalysts, such as Grubbs catalysts, to facilitate carbon-carbon bond reorganization. In one protocol, (Z)-9-octadecen-1-ol undergoes metathesis with trans-1,4-hexadiene in the presence of a ruthenium catalyst, directly yielding the desired (9Z)-configured product . The reaction proceeds under inert conditions (argon atmosphere) at 40–100°C, achieving moderate yields (50–65%) .
A critical advantage of this method is its stereoselectivity, preserving the cis configuration of the double bond. However, catalyst cost and sensitivity to oxygen remain limitations. Recent advancements have focused on immobilizing ruthenium catalysts on solid supports to enhance recyclability and reduce expenses .
Aldehyde Acetalization Method
The acetalization of aldehydes provides a straightforward route to introduce methoxy groups. Starting with 9-bromo-1-nonanol, oxidation using pyridinium chlorochromate (PCC) yields 9-bromononanal . Subsequent reaction with potassium acetate in dimethylformamide (DMF) at 120°C produces 9-acetoxynonanal, which is then subjected to acetalization with methanol under acidic conditions .
This method achieves high yields (85–90%) for the acetalization step, leveraging mild conditions that avoid side reactions. The use of PCC ensures selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids . However, bromoaldehyde intermediates require careful handling due to their volatility and toxicity.
Wittig Reaction Strategy
The Wittig reaction enables precise formation of the (9Z,12E)-diene system, which can be hydrogenated to the monoene structure. A phosphonium salt, synthesized from (E)-3-penten-1-ol and triphenylphosphine in acetonitrile, reacts with 9-acetoxynonanal in tetrahydrofuran (THF) at −78°C . The reaction, mediated by bis(trimethylsilyl) sodium amide, generates the (9Z,12E)-diene acetate, which undergoes selective hydrogenation to yield the (9Z)-monoene .
Key parameters include:
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Temperature control (−78°C) to suppress undesired E/Z isomerization.
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Use of sodium amide to deprotonate the phosphonium salt, forming the reactive ylide.
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Final hydrogenation with palladium on carbon to saturate the 12E double bond .
This method offers excellent stereocontrol but involves multi-step purification, reducing overall efficiency (total yield: 40–50%) .
Catalytic Hydrogenation and Isomerization
Selective hydrogenation of polyunsaturated precursors provides an alternative pathway. For example, (9Z,12E)-tetradeca-9,12-dien-1-ol acetate, synthesized via Wittig reaction, is hydrogenated using palladium catalysts to selectively reduce the 12E double bond . Isomerization catalysts, such as iodine or light, can further adjust double-bond positioning, though this risks unintended geometric changes .
Recent studies have explored enzymatic catalysis for isomerization, leveraging lipases or isomerases to enhance specificity. For instance, Candida antarctica lipase B (CAL-B) has shown promise in isomerizing allylic alcohols under mild conditions, though applications to methoxy-substituted alkenes remain experimental .
Purification and Isolation Techniques
Purification challenges arise from byproducts like poly(1-octadecene), which co-elute with the target compound during chromatography. Strategies include:
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Ligand Exchange : Replacing native hydrophobic ligands with polar groups (e.g., carboxylates) to alter solubility, enabling separation via precipitation .
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Size-Exclusion Chromatography : Effective for separating polymeric impurities but limited by low throughput .
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Saturated Solvent Replacement : Substituting 1-octadecene with aliphatic solvents (e.g., hexane) during synthesis to prevent polymerization .
| Purification Method | Efficiency (%) | Limitations |
|---|---|---|
| Ligand Exchange | 85–90 | Requires ligand optimization |
| Size-Exclusion | 70–75 | Low capacity |
| Solvent Replacement | 95 | Limited solvent compatibility |
Comparative Analysis of Synthesis Methods
A comparative evaluation of key methods reveals trade-offs between yield, stereoselectivity, and practicality:
| Method | Yield (%) | Stereoselectivity | Cost |
|---|---|---|---|
| Olefin Metathesis | 50–65 | High | High |
| Aldehyde Acetalization | 85–90 | Moderate | Low |
| Wittig Reaction | 40–50 | High | Moderate |
| Catalytic Hydrogenation | 60–70 | Variable | Moderate |
Olefin metathesis excels in stereocontrol but suffers from high catalyst costs. Aldehyde acetalization offers cost efficiency but requires precise intermediate handling. The Wittig reaction balances selectivity and scalability, though multi-step protocols limit industrial adoption.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 9(Z)-octadecenamide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves converting 9(Z)-octadecenoic acid to its acyl chloride using oxalyl chloride in ethylene dichloride (CH₂Cl₂) at 0–5°C, followed by ammonolysis with NH₃ gas. Key optimization steps include strict temperature control (<5°C) during acyl chloride formation and vacuum evaporation to remove excess solvents . Purification via reverse-phase HPLC or preparative liquid chromatography (MPLC) ensures high yields (>90%) .
Q. Which spectroscopic techniques are most reliable for characterizing 9(Z)-octadecene derivatives?
- Methodological Answer :
Advanced Research Questions
Q. How can researchers resolve contradictions in oxidation product profiles of 9(Z)-octadecene derivatives under varying conditions?
- Methodological Answer : Divergent oxidation products (e.g., hydroperoxides vs. aldehydes) arise from radical-mediated vs. enzymatic pathways. Controlled experiments using FeCl₂/H₂O₂ (Fenton reaction) vs. lipoxygenase enzymes can isolate pathways. GC-MS or LC-HRMS quantifies intermediates, while kinetic studies (e.g., Arrhenius plots) clarify temperature-dependent selectivity .
Q. What strategies mitigate side reactions during esterification of 9(Z)-octadecenoic acid with complex alcohols?
- Methodological Answer : Steric hindrance in bulky alcohols (e.g., tetrahydrofuran-3-ylmethyl) requires:
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate ester bond formation.
- Solvent Selection : Non-polar solvents (e.g., toluene) favor equilibrium toward ester products.
- In Situ Monitoring : FTIR tracks carbonyl group conversion (C=O stretch at ~1740 cm⁻¹) .
Q. How do structural modifications (e.g., fluorination) alter the biological activity of 9(Z)-octadecene derivatives?
- Methodological Answer : Perfluorinated analogs (e.g., reaction products with heptadecafluoro-1-octanesulfonamide) exhibit enhanced lipid membrane interaction due to increased hydrophobicity. Comparative studies using:
- Cytotoxicity Assays : MTT tests on cell lines (e.g., HeLa).
- Membrane Fluidity : Fluorescence polarization with DPH probes.
Fluorinated derivatives show 2–3× higher antimicrobial activity but potential cytotoxicity at >50 µM .
Data Analysis & Experimental Design
Q. What statistical methods are appropriate for analyzing discrepancies in antioxidant activity assays (e.g., DPPH vs. FRAP)?
- Methodological Answer :
| Assay | Mechanism | Common Pitfalls | Statistical Approach |
|---|---|---|---|
| DPPH | Radical scavenging | Solvent interference | ANOVA with Tukey’s post-hoc |
| FRAP | Ferric ion reduction | pH dependency | Linear regression (R² > 0.95) |
| Calibration curves must use BHT/ascorbic acid as positive controls . |
Q. How can computational modeling predict the regioselectivity of 9(Z)-octadecene derivatives in cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for [4+2] vs. [2+2] cycloadditions. Key parameters:
- HOMO-LUMO Gaps : Lower gaps favor reactivity.
- Steric Maps : Visualize steric clashes in bulky substituents.
Validation via experimental kinetics (e.g., Arrhenius plots) is essential .
Safety & Compliance
Q. What safety protocols are critical when handling 9(Z)-octadecene derivatives in large-scale syntheses?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
